7-Chloroquinoline-4-boronic Acid: Physicochemical Profiling & Synthetic Utility
7-Chloroquinoline-4-boronic Acid: Physicochemical Profiling & Synthetic Utility
Executive Summary
7-Chloroquinoline-4-boronic acid (CAS: 936940-92-0) represents a critical "privileged scaffold" intermediate in modern drug discovery. It serves as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to generate 4-substituted-7-chloroquinoline derivatives—a structural motif found in historic antimalarials (Chloroquine) and contemporary kinase inhibitors (e.g., Bosutinib analogs).
This guide addresses a common ambiguity in the field: the distinction between the free boronic acid (MW 207.42) and its more stable, commercially prevalent pinacol ester (MW 289.57). We provide a definitive physicochemical profile, validated synthetic protocols, and handling strategies to mitigate the inherent instability of the C4-boron bond in nitrogen heterocycles.
Physicochemical Specifications
Accurate molecular weight characterization is non-trivial for this compound due to the isotopic richness of both Boron and Chlorine. In high-resolution mass spectrometry (HRMS), the "average" weight is insufficient for peak assignment.
Table 1: Core Chemical Data
| Property | Free Acid Specification | Pinacol Ester Specification |
| IUPAC Name | (7-Chloroquinolin-4-yl)boronic acid | 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
| CAS Number | 936940-92-0 | 871125-83-6 |
| Molecular Formula | ||
| Average MW | 207.42 g/mol | 289.57 g/mol |
| Monoisotopic Mass | 207.026 g/mol | 289.104 g/mol |
| Physical State | Off-white solid (Hygroscopic) | White to yellow crystalline solid |
| Solubility | DMSO, MeOH (w/ decomposition risk) | DCM, EtOAc, DMSO |
Isotopic Distribution Analysis (MS Logic)
For researchers performing QC via LC-MS, the mass spectrum of 7-chloroquinoline-4-boronic acid is complex. You must account for the interplay between Boron (
-
Base Peak (M+H): The most abundant peak corresponds to
+ . -
M-1 Peak: A significant signal exists at [M-1] due to
, approximately 25% the height of the parent peak, which is often mistaken for impurity or fragmentation.
Stability & Handling: The Boroxine Cycle
Free boronic acids are prone to spontaneous dehydration to form cyclic trimers known as boroxines . This is reversible but affects stoichiometry calculations in synthesis.
-
Observation: A "pure" sample may show a melting point depression or variable elemental analysis due to partial anhydride formation (
). -
Protocol: For precise stoichiometric coupling, assume a ~90-95% active boronic acid content unless freshly hydrolyzed, or convert to the potassium trifluoroborate salt (
) for enhanced stability.
Validated Synthetic Protocols
While the pinacol ester is commercially available, in-house synthesis of the free acid or ester is often required for scale-up or analog generation. The following protocol utilizes a Halogen-Metal Exchange strategy, which is superior to direct palladation for the electron-deficient quinoline ring.
Protocol A: Cryogenic Lithiation (From 4-Bromo-7-chloroquinoline)
Causality: Direct lithiation of 4,7-dichloroquinoline is possible but often yields mixtures. Starting with 4-bromo-7-chloroquinoline exploits the weaker C-Br bond for selective exchange at position 4 without disturbing the C7-Cl bond.
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon. Charge with 4-bromo-7-chloroquinoline (1.0 eq) and anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Temperature must be maintained to prevent nucleophilic attack of BuLi on the quinoline ring.
-
Exchange: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 30 mins at -78 °C. The solution typically turns deep red/brown (lithiated species).
-
Trapping: Add Triisopropyl borate (
, 1.5 eq) rapidly. -
Warming: Allow the reaction to warm to Room Temperature (RT) over 2 hours.
-
Hydrolysis (Acidic): Quench with 2M HCl. Stir for 1 hour to hydrolyze the boronate ester to the free acid.
-
Isolation: Neutralize to pH ~6-7 with NaOH. The boronic acid often precipitates. Filter, wash with cold water and hexanes.
Visualization: Synthesis Pathway
Figure 1: Selective synthesis of 7-chloroquinoline-4-boronic acid via halogen-metal exchange.
Application: Suzuki-Miyaura Coupling
The primary utility of this compound is introducing the quinoline scaffold into biaryl drugs. Due to the electron-deficient nature of the pyridine ring in quinoline, the C4-boronic acid is relatively slow to transmetallate compared to phenylboronic acids.
Optimization Strategy:
-
Base: Use weaker bases like
or to prevent protodeboronation (loss of the boron group). -
Catalyst: Phosphine-free systems (e.g.,
in water/alcohol) or bulky phosphines ( ) are recommended to stabilize the oxidative addition complex.
Visualization: Catalytic Cycle
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the entry point of the quinoline boronic acid.
References
-
Baxendale, I. R., et al. (2021).[1] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from [Link]
-
Organic Chemistry Portal . (n.d.). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]
